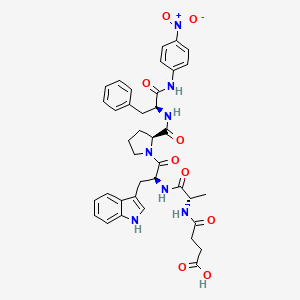

N-Succinyl-L-alanyl-L-tryptophanyl-L-prolyl-L-phenylalanyl-p-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Suc-Ala-Trp-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

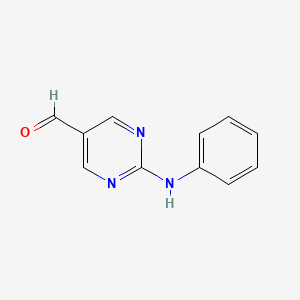

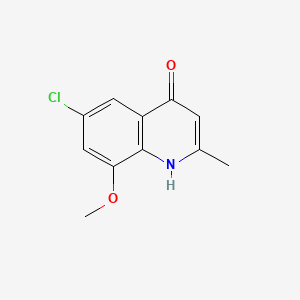

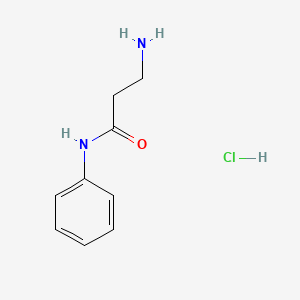

Molecular Structure Analysis

Suc-Ala-Trp-Pro-Phe-pNA inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .Physical and Chemical Properties Analysis

Suc-Ala-Trp-Pro-Phe-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Applications De Recherche Scientifique

Substrat pour l'α-chymotrypsine

N-Succinyl-L-alanyl-L-tryptophanyl-L-prolyl-L-phenylalanyl-p-nitroaniline est un substrat pour l'α-chymotrypsine {svg_1}. L'α-chymotrypsine est une enzyme protéase qui catalyse l'hydrolyse de certaines protéines dans l'organisme, et ce composé est utilisé pour étudier son activité {svg_2}.

Substrat pour la protéase serine de type chymotrypsine fongique

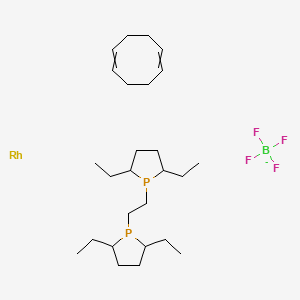

Ce composé est également un substrat pour la protéase serine de type chymotrypsine fongique {svg_3}. Cette enzyme a un kcat élevé et un Km faible, ce qui fait de this compound un substrat idéal pour étudier son activité {svg_4}.

Substrat pour la cathepsine G des leucocytes humains

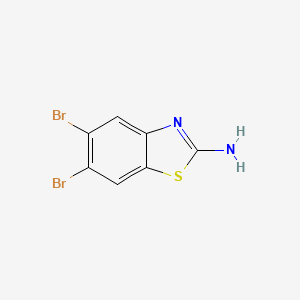

This compound est utilisé comme substrat pour la cathepsine G des leucocytes humains {svg_5}. La cathepsine G est une enzyme protéase qui est impliquée dans divers processus physiologiques et pathologiques, et ce composé aide à étudier sa fonction {svg_6}.

Substrat pour l'antigène prostatique spécifique (PA)

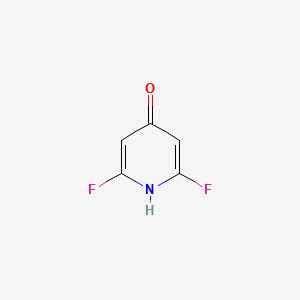

L'antigène prostatique spécifique (PA) présente une activité de type chymotrypsine, et this compound sert de substrat pour celui-ci {svg_7}. Cela le rend utile dans la recherche liée au cancer de la prostate et à d'autres affections liées à la prostate {svg_8}.

Substrat pour l'isomérase cis-trans peptidyl prolyl (PPIase)

This compound est un substrat standard pour les protéines de liaison à la FK-506 (FKBP, également appelées macrophilines) et les cyclophilines, qui appartiennent au groupe des isomérases cis-trans peptidyl prolyl (PPIases) {svg_9} {svg_10}. Ainsi, il a été utilisé pour un test non couplé sans protéase de l'activité PPIase {svg_11} {svg_12}.

Substrat pour l'élastase des neutrophiles, la trypsine et la chymotrypsine

Ce composé est utilisé comme substrat pour l'élastase des neutrophiles, la trypsine et la chymotrypsine dans les tests de protéase {svg_13}. Ces enzymes jouent des rôles cruciaux dans divers processus biologiques, et this compound aide à étudier leurs activités {svg_14}.

Mécanisme D'action

Target of Action

Suc-Ala-Trp-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in various biological processes, such as protein digestion and folding.

Mode of Action

The compound interacts with its target enzymes by binding to their active sites . For instance, in the case of PPIases, these enzymes catalyze the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding . Suc-Ala-Trp-Pro-Phe-pNA serves as a substrate for this reaction.

Biochemical Pathways

The action of Suc-Ala-Trp-Pro-Phe-pNA primarily affects the protein digestion and folding pathways. By serving as a substrate for enzymes like chymotrypsin and PPIases, it influences the breakdown of proteins into amino acids and the proper folding of proteins, respectively .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in distilled water at 4 mg/ml . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The enzymatic cleavage of Suc-Ala-Trp-Pro-Phe-pNA yields 4-nitroaniline, a compound that produces a yellow color under alkaline conditions . This reaction is often used in enzyme assays, where the release of 4-nitroaniline is quantified by measuring absorbance at 405 nm .

Action Environment

The action of Suc-Ala-Trp-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be influenced by temperature, as it has been reported that a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Suc-Ala-Trp-Pro-Phe-pNA interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) . The nature of these interactions is crucial in understanding the role of Suc-Ala-Trp-Pro-Phe-pNA in biochemical reactions.

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Suc-Ala-Trp-Pro-Phe-pNA involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Suc-Ala-Trp-Pro-Phe-pNA is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPSTLLJSQXELA-QIOUBPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)

![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)